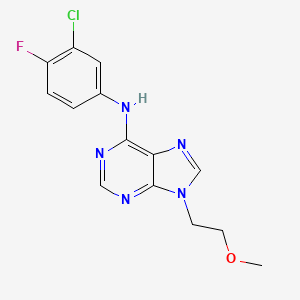

N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(3-Chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-chloro-4-fluorophenyl group at the 6-amino position and a 2-methoxyethyl substituent at the 9-position of the purine core. Purine analogues are widely studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN5O/c1-22-5-4-21-8-19-12-13(17-7-18-14(12)21)20-9-2-3-11(16)10(15)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZKPJQPSYUTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chlorofluorophenyl moiety and a methoxyethyl substituent on the purine ring, suggests diverse pharmacological applications. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a derivative with a related structure demonstrated an EC50 value of 0.3 nM against BRCA1 mutant breast cancer cells, suggesting that modifications in the purine scaffold could enhance anticancer efficacy .

Enzyme Inhibition

Purine derivatives are known to inhibit various enzymes involved in cellular processes. For example, compounds structurally related to this compound have shown inhibition of PARP1 and PARP2 enzymes, critical in DNA repair mechanisms. Inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Receptor Agonism

The compound may also act as an agonist for specific receptors. Research on purine derivatives has indicated their potential role in modulating cannabinoid receptors, specifically CB2 receptors, which are involved in pain modulation and anti-inflammatory responses . This suggests that this compound could have therapeutic implications in pain management and inflammatory diseases.

Neuroprotective Effects

Emerging studies have explored the neuroprotective properties of similar purine derivatives. These compounds have been shown to exhibit neurotropic activity, potentially aiding in the treatment of neurodegenerative diseases . The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Table: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the effects of a related purine derivative on BRCA1/2 mutant breast cancer cells, demonstrating significant growth inhibition at nanomolar concentrations. This highlights the potential for this compound in targeted cancer therapy.

- Enzyme Interaction : Another investigation focused on the interaction between purine derivatives and PARP enzymes, revealing that structural modifications can enhance binding affinity and inhibitory action, suggesting a pathway for drug development targeting DNA repair pathways.

- Neuroprotective Study : Research into neurotropic activities showed that certain purine derivatives could protect against neuronal damage in models of neurodegeneration, indicating a promising avenue for therapeutic development in neurological disorders.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that purine derivatives, including N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, exhibit potential anticancer properties. Studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

-

Antiviral Properties

- The compound has been explored for its antiviral activity, particularly against RNA viruses. Its ability to inhibit viral replication mechanisms makes it a candidate for further development as an antiviral agent.

-

Enzyme Inhibition

- This compound has shown promise in inhibiting specific enzymes involved in nucleotide metabolism, which can be crucial in controlling cell proliferation in cancer therapy.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the 6-amino, 9-alkyl, and 2-/8-positions. Below is a comparative analysis of key analogues:

Key Observations

Antifungal Activity : The target compound’s 3-chloro-4-fluorophenyl group and 2-methoxyethyl chain likely enhance antifungal efficacy by balancing hydrophobicity (for membrane interaction) and solubility. In contrast, the 2-chloro analogue () relies on halogenated aryl groups for activity .

Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Piperidinyl-benzyl derivatives () show moderate inhibition, suggesting bulky 9-substituents may reduce efficacy. The target’s smaller 2-methoxyethyl group could improve binding .

- Proteases : Microwave-synthesized 9-ethyl derivatives () highlight the role of alkyl chain length in reaction efficiency and bioactivity .

Synthetic Accessibility :

- Microwave-assisted methods () achieve higher yields (>90%) compared to traditional alkylation (: 18% yield for 9-(3-chlorobenzyl) derivatives) .

- The target compound’s 2-methoxyethyl group may require optimized alkylation conditions to avoid side reactions.

Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) resist oxidative metabolism, whereas chloro substituents () may slow hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.